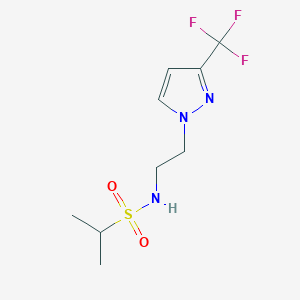
N-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)propane-2-sulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)propane-2-sulfonamide is a useful research compound. Its molecular formula is C9H14F3N3O2S and its molecular weight is 285.29. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wirkmechanismus
The sulfonamide group is resistant to hydrolysis while being transition-state mimetics of the peptide bond, which has endeared them to the medicinal chemist over the years . Some more recent examples include the blockbuster drugs Viagra and Celebrex .
In terms of synthesis, sulfonamides can be synthesized directly from sulfonic acids or its sodium salts under microwave irradiation . The combination of calcium triflimide and DABCO activates sulfamoyl fluorides, fluorosulfates, and sulfonyl fluorides for SuFEx with amines to provide a diverse set of sulfamides, sulfamates, and sulfonamides at room temperature under mild conditions .
Biologische Aktivität
N-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)propane-2-sulfonamide, identified by its CAS number 1448035-75-3, is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
| Property | Value |
|---|---|
| Molecular Formula | C₉H₁₄F₃N₃O₂S |
| Molecular Weight | 285.29 g/mol |
| Structure | Chemical Structure |
The biological activity of this compound is largely attributed to its interaction with various biological targets, including enzymes and receptors. Pyrazole derivatives have been shown to exhibit a range of pharmacological effects:
- Antitumor Activity : Many pyrazole derivatives, including those similar to this compound, demonstrate significant inhibitory effects on cancer cell lines. They target pathways involving BRAF(V600E), EGFR, and Aurora-A kinase, which are crucial in tumor growth and proliferation .
- Anti-inflammatory Effects : Compounds in this class have been noted for their ability to modulate inflammatory responses, potentially through the inhibition of pro-inflammatory cytokines .
- Antimicrobial Properties : Some studies indicate that pyrazole derivatives can exhibit antibacterial and antifungal activities, making them candidates for developing new antimicrobial agents .
Structure-Activity Relationships (SAR)
The SAR studies reveal that modifications in the pyrazole ring and substituents significantly impact the biological activity of these compounds. For instance:
- The trifluoromethyl group enhances lipophilicity and may improve receptor binding affinity.
- Variations in the sulfonamide moiety can alter solubility and bioavailability, which are critical for therapeutic efficacy .
Case Study 1: Antitumor Activity
In a study investigating the antitumor properties of various pyrazole derivatives, this compound was tested against several cancer cell lines. The results indicated that this compound exhibited IC50 values comparable to established chemotherapeutics, highlighting its potential as an antitumor agent .
Case Study 2: Anti-inflammatory Effects
Another research effort focused on the anti-inflammatory effects of similar pyrazole compounds. This compound showed significant inhibition of TNF-alpha production in LPS-stimulated macrophages, suggesting a mechanism by which it could be used to manage inflammatory diseases .
Eigenschaften
IUPAC Name |
N-[2-[3-(trifluoromethyl)pyrazol-1-yl]ethyl]propane-2-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14F3N3O2S/c1-7(2)18(16,17)13-4-6-15-5-3-8(14-15)9(10,11)12/h3,5,7,13H,4,6H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGQQQTOMARBMMH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)S(=O)(=O)NCCN1C=CC(=N1)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14F3N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














